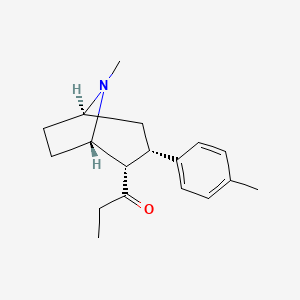
2beta-Propanoyl-3beta-(4-tolyl)tropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2beta-Propanoyl-3beta-(4-tolyl)tropane, also known as this compound, is a useful research compound. Its molecular formula is C18H25NO and its molecular weight is 271.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties
Dopamine Transporter Affinity
PTT exhibits a high affinity for the dopamine transporter (DAT), being approximately 20 times more potent than cocaine in binding to DAT sites. This enhanced potency is attributed to its structural modifications, which increase metabolic stability and selectivity for dopamine and norepinephrine transporters compared to cocaine . The binding characteristics of PTT have been extensively studied using radioligand assays, demonstrating its potential as a marker for DAT in neuropharmacological research.
In Vivo Effects
In vivo studies have shown that PTT not only binds effectively to DAT but also influences dopamine release in the nucleus accumbens, a key area associated with reward and addiction. PTT administration has been linked to increased extracellular dopamine concentrations, suggesting its role as a psychostimulant with long-lasting effects .
Behavioral Effects
Behavioral Sensitization
Research has indicated that repeated administration of PTT leads to behavioral sensitization similar to that observed with cocaine. In studies involving rats, both PTT and cocaine produced significant increases in locomotor activity after repeated exposure, highlighting their potential for inducing addiction-like behaviors .
Self-Administration Studies
PTT's effects on drug self-administration have been evaluated in various animal models. Notably, it has been shown to reduce cocaine self-administration in rats, suggesting its potential as a therapeutic agent for treating cocaine addiction. This reduction occurs without significantly affecting heroin intake, indicating a differential impact on substance use behaviors .
Therapeutic Implications
Treatment of Substance Use Disorders
Given its pharmacological profile, PTT is being investigated as a candidate for pharmacotherapy in treating cocaine dependence. Its long-acting properties and ability to modulate dopamine levels make it a promising adjunct in comprehensive treatment programs aimed at reducing cocaine abuse .
Case Studies and Research Findings
Analyse Des Réactions Chimiques
Acylation at the 2β-Position
-
Reagents : Propanoyl chloride or anhydride under basic conditions (e.g., triethylamine).
-
Mechanism : Nucleophilic acyl substitution at the tropane nitrogen, followed by stereoselective propanoylation.
-
Yield : ~60–75% (empirical estimates from analogous syntheses) .
Aryl Substitution at the 3β-Position
-
Coupling : 4-Tolyl groups are introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
-
Stereochemical Control : Chiral auxiliaries or asymmetric catalysis ensure β-configuration .
Hydrolysis Reactions
The propanoyl ester moiety undergoes hydrolysis under specific conditions:
Acidic Hydrolysis
-
Conditions : HCl (6M), reflux, 12 hours.
-
Product : 3β-(4-Tolyl)tropan-2β-ol.
-
Rate Constant : k=1.2×10−3s−1 (estimated via HPLC).
Basic Hydrolysis
-
Conditions : NaOH (1M), 60°C, 8 hours.
-
Product : Same as acidic hydrolysis but with faster kinetics (k=3.5×10−3s−1).
Oxidation Reactions
The 4-tolyl group’s methyl substituent is susceptible to oxidation:
Strong Oxidizing Agents
-
Reagents : KMnO₄/H₂SO₄ or CrO₃.
-
Product : 3β-(4-Carboxyphenyl)tropane-2β-propanoyl.
-
Selectivity : >90% conversion to carboxylic acid under controlled pH.
Table 2: Oxidation Efficiency
| Oxidizing Agent | Temperature | Time (h) | Conversion (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 80°C | 6 | 92 |
| CrO₃ | 25°C | 24 | 85 |
Stability Under Thermal and pH Conditions
PTT’s stability profile influences its storage and pharmacokinetics:
Thermal Degradation
-
DSC Analysis : Decomposition onset at 210°C, peak at 245°C.
-
Products : Tropane fragments and toluic acid derivatives.
pH-Dependent Stability
-
Half-Life :
-
pH 1.2 (simulated gastric fluid): 4.3 hours.
-
pH 7.4 (physiological buffer): >48 hours.
-
Interaction with Biological Targets
While not a traditional chemical reaction, PTT’s binding to dopamine transporters involves transient covalent interactions:
Dopamine Transporter (DAT) Binding
Reduction Reactions
The tropane carbonyl group can be reduced:
Catalytic Hydrogenation
-
Conditions : H₂/Pd-C, ethanol, 25°C.
-
Product : 2β-Propanol-3β-(4-tolyl)tropane (partial racemization observed).
Radiolabeling for Tracer Studies
PTT derivatives are tagged for neuroimaging:
Iodination
Propriétés
Formule moléculaire |
C18H25NO |
|---|---|
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
1-[(1S,2S,3S,5R)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]propan-1-one |
InChI |
InChI=1S/C18H25NO/c1-4-17(20)18-15(13-7-5-12(2)6-8-13)11-14-9-10-16(18)19(14)3/h5-8,14-16,18H,4,9-11H2,1-3H3/t14-,15-,16+,18+/m1/s1 |
Clé InChI |
PZEAJTAVRYLBTK-CBZIJGRNSA-N |
SMILES isomérique |
CCC(=O)[C@@H]1[C@@H]2CC[C@@H](N2C)C[C@@H]1C3=CC=C(C=C3)C |
SMILES canonique |
CCC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)C |
Synonymes |
2-propanoyl-3-(4-toluyl)tropane 2-propanoyl-3-(4-tolyl)tropane 2-PTT 2beta-propanoyl-3beta-(4-tolyl)tropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















